ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its trifluoromethyl group, which is known to play a significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound.
Preparation Methods
The synthesis of ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly due to the presence of the trifluoromethyl group which can enhance drug stability and activity.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and used in energetic materials.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and is used in similar applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties, such as enhanced biological activity and stability due to the trifluoromethyl group.
Biological Activity
Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology and kinase inhibition. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of aminopyrazoles with various electrophiles. Recent advancements have included copper-catalyzed methods that enhance yields and simplify purification processes. The structural integrity of this compound is crucial for its biological activity, as the fused pyrazole and pyrimidine rings contribute to its pharmacological properties .
Anticancer Properties
Numerous studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of specific kinases involved in cell growth and survival pathways. For instance, it has been shown to inhibit Pim-1 kinase, which is implicated in various malignancies. Inhibition of Pim-1 leads to reduced phosphorylation of BAD protein, promoting apoptosis in cancer cells .
In Vitro Studies
In vitro evaluations have demonstrated that this compound effectively reduces cell viability in several cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 0.39 | Inhibition of Aurora-A kinase |
HCT116 (Colon) | 0.46 | Induction of apoptosis |
A549 (Lung) | 26 | Growth inhibition |
These findings suggest that this compound possesses potent anticancer properties across multiple tumor types .
Selectivity and Safety Profile
The selectivity of this compound against various kinases has been assessed through high-throughput screening. It demonstrated a favorable selectivity profile with minimal off-target effects at therapeutic concentrations. The selectivity score against a panel of kinases revealed that it predominantly inhibits Pim-1 while sparing other critical kinases involved in normal cellular functions .
Case Study 1: Breast Cancer
A study involving MDA-MB-231 cells indicated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. This suggests the compound's potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Lung Cancer
In A549 lung cancer cells, the compound was observed to induce cell cycle arrest and apoptosis at concentrations as low as 26 µM. The study highlighted the compound's ability to activate apoptotic pathways while inhibiting cell proliferation .
Properties
Molecular Formula |
C21H19F3N6O2 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H19F3N6O2/c1-4-32-20(31)14-10-26-29(18(14)25)15-9-12(3)27-19-16(13-7-5-11(2)6-8-13)17(21(22,23)24)28-30(15)19/h5-10H,4,25H2,1-3H3 |
InChI Key |
AYJSOFHEGSDADS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)C)C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.